Z-Tyr-Tyr-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

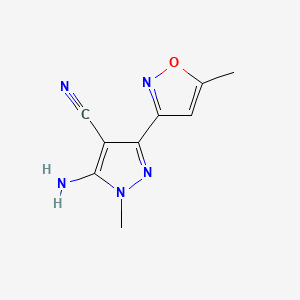

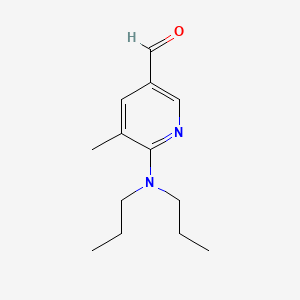

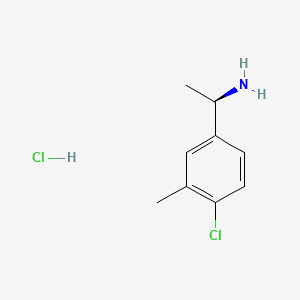

Z-Tyr-Tyr-OH is a tyrosine derivative . It is also known as N-Carbobenzyloxy-L-tyrosine or Z-L-Tyrosine . L-Tyrosine is an essential amino acid that exhibits in vitro antioxidant and antiradical activities. It is used as a precursor to synthesize catecholamines in human keratinocytes, and also for the synthesis of proteins and thyroid hormones .

Synthesis Analysis

The synthesis of Z-Tyr-Tyr-OH involves various processes. For instance, tyrosine nitration is monitored in Met-Enkephalin, rev-Prion protein, and α-synuclein models . The nitration process leads to the formation of 3-nitro-L-tyrosine . Another study discusses the detection of tyrosine and monitoring of tyrosinase activity using an enzyme cascade-triggered colorimetric reaction .Molecular Structure Analysis

The molecular structure of Z-Tyr-Tyr-OH is represented by the linear formula: HOC6H4CH2CH(NHCOOCH2C6H5)COOH . The molecular weight is 315.32 . UV–Vis spectroscopy of tyrosine side-groups is used in studies of protein structure .Physical And Chemical Properties Analysis

Z-Tyr-Tyr-OH has a molecular weight of 478.49 . The linear formula of Z-Tyr-Tyr-OH is HOC6H4CH2CH(NHCOOCH2C6H5)COOH . The optical activity is [α]22/D +11°, c = 1 in acetic acid .Aplicaciones Científicas De Investigación

Controlled Self-Assembly of Modified Aromatic Amino Acids : Z-Tyr-Tyr-OH, among other modified amino acids like Z-Phe-OH and Z-Trp-OH, has been reported to self-assemble into well-defined structures like fibers, spheres, and flower-like structures. These self-assemblies, characterized using various techniques, have potential applications in the fabrication and design of novel materials (Gour et al., 2021).

Graphene Oxide Amplification Platform : A study describes the use of tyrosinase, which is related to tyrosine (Tyr), in conjunction with zinc oxide quantum dots on a graphene oxide platform. This setup increases sensitivity for detecting hydroxylated polychlorobiphenyls, indicating potential applications in environmental sensing and monitoring (Rather, Pilehvar, & Wael, 2014).

Aromatic-Histidine Interactions in Zinc Finger Motifs : The structural implications of tyrosine, including its modified forms like Z-Tyr-Tyr-OH, are significant in zinc finger motifs. These interactions play a crucial role in the architecture and function of zinc finger proteins, which are important in DNA binding and gene regulation (Jasanoff & Weiss, 1993).

Synthesis of Phosphotyrosine-Containing Peptides : Research into the synthesis of phosphotyrosine-containing peptides, which are important in studying protein phosphorylation, includes the use of derivatives like Z-Tyr[P(O)(NHR)2]-OBzl. This work contributes to the development of methodologies for peptide synthesis in biochemical research (Ueki et al., 1996).

Hydroxylation of Phenylalanine in Myocardial Ischemia : Studies have used tyrosine derivatives to measure hydroxyl radical production in myocardial ischemia. This research is crucial in understanding the pathogenesis of heart diseases and developing therapeutic strategies (Sun et al., 1993).

Photosystem II and Water Splitting Mechanism : Research on photosystem II in plants, crucial for understanding photosynthesis, involves studying intermediates like tyrosine Z•, which mediates electron transfer. Understanding these processes can inform the development of artificial photosynthesis systems (Zahariou et al., 2007).

Mecanismo De Acción

Target of Action

Z-Tyr-Tyr-OH, a derivative of the amino acid tyrosine, primarily targets tyrosine residues in proteins and peptides . Tyrosine residues are found in the active sites of numerous enzymes and play an important role in protein-protein and protein-ligand interactions . They contribute to both hydrophobic interactions through their aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Mode of Action

The compound interacts with its targets through selective modification at tyrosine residues . This modification can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids . The modification at tyrosine residues results in changes in the protein structure and function .

Biochemical Pathways

The modification of tyrosine residues affects various biochemical processes. Tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications highlight the importance of tyrosine in human disease states, such as Alzheimer’s disease and cancer .

Result of Action

The result of Z-Tyr-Tyr-OH’s action is the modification of tyrosine residues in proteins and peptides . This modification can lead to changes in the structure and function of the proteins, affecting various biochemical processes .

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAUTLPLQAQNMW-GOTSBHOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)

![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)